
trans-4-Cyclohexene-1,2-dicarboxylic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Cyclohexene-1,2-dicarboxylic anhydride: is an organic compound with the molecular formula C8H8O3. It is a cyclic anhydride derived from cyclohexene and is known for its applications in various chemical reactions and industrial processes. This compound is particularly interesting due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Cyclohexene-1,2-dicarboxylic anhydride typically involves the Diels-Alder reaction. This reaction combines 1,3-butadiene with maleic anhydride to form the desired product. The reaction is carried out under reflux conditions with solvents like xylene to facilitate the reaction . The product can be purified by crystallization and further characterized by melting point determination and spectroscopic methods.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
化学反应分析
Types of Reactions: trans-4-Cyclohexene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and peroxyacetic acid.
Reduction: Hydrogenation using palladium catalysts is a typical method for reduction.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces trans-4-Cyclohexene-1,2-dicarboxylic acid.
Reduction: Yields trans-1,2-Cyclohexanedicarboxylic acid.
Substitution: Forms various substituted cyclohexene derivatives depending on the nucleophile used.
科学研究应用
trans-4-Cyclohexene-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Diels-Alder reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of trans-4-Cyclohexene-1,2-dicarboxylic anhydride involves its reactivity towards nucleophiles and electrophiles. The anhydride functional group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or undergoing ring-opening reactions .
相似化合物的比较
- cis-4-Cyclohexene-1,2-dicarboxylic anhydride
- trans-1,2-Cyclohexanedicarboxylic anhydride
- cis-1,2,3,6-Tetrahydrophthalic anhydride
Comparison: trans-4-Cyclohexene-1,2-dicarboxylic anhydride is unique due to its trans configuration, which affects its reactivity and physical properties. Compared to its cis counterpart, it has different melting points and solubility characteristics. The trans configuration also influences its behavior in chemical reactions, making it distinct from other similar compounds .
属性
CAS 编号 |
13149-03-6 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
(3aS,7aS)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1 |
InChI 键 |
KMOUUZVZFBCRAM-WDSKDSINSA-N |
手性 SMILES |
C1C=CC[C@H]2[C@H]1C(=O)OC2=O |
SMILES |
C1C=CCC2C1C(=O)OC2=O |
规范 SMILES |
C1C=CCC2C1C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


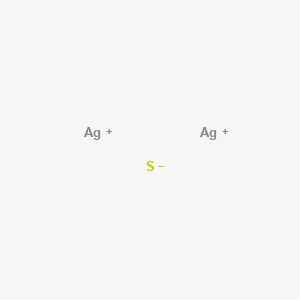
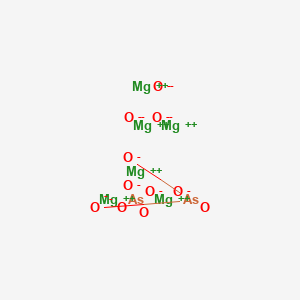
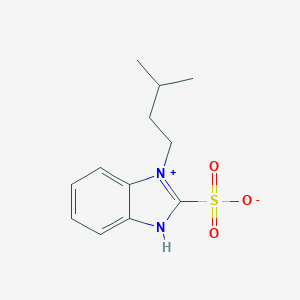
![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)
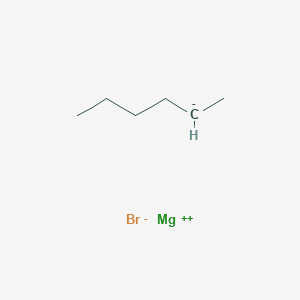
![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
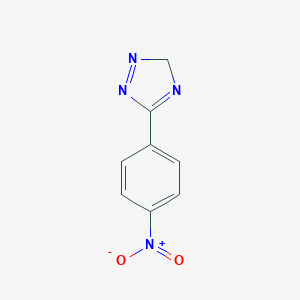

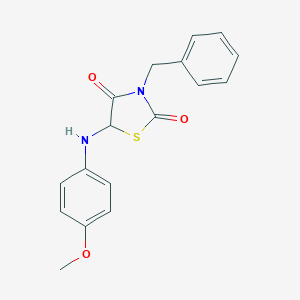
![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
